7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
CAS No.: 897488-79-8
Cat. No.: VC5040063
Molecular Formula: C19H17ClFN3OS
Molecular Weight: 389.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897488-79-8 |
|---|---|
| Molecular Formula | C19H17ClFN3OS |
| Molecular Weight | 389.87 |
| IUPAC Name | [4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C19H17ClFN3OS/c1-12-6-7-14(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-4-2-3-5-15(13)21/h2-7H,8-11H2,1H3 |
| Standard InChI Key | GCQSYVRTMIHJLK-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Introduction
The compound 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a benzothiazole derivative that has gained attention in pharmaceutical research due to its potential applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The inclusion of piperazine and fluorobenzoyl groups enhances the compound's pharmacological profile by improving its binding affinity and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of Benzothiazole Core: The benzothiazole skeleton is synthesized via cyclization of 2-aminobenzenethiol with methyl ketones or related derivatives.
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Introduction of Chlorine: Chlorination at position 7 of the benzothiazole ring is achieved using chlorinating agents like phosphorus pentachloride.
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Attachment of Piperazine Derivative: A nucleophilic substitution reaction introduces the piperazine moiety at position 2.
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Fluorobenzoylation: Finally, the fluorobenzoyl group is attached to the piperazine nitrogen using acylation reactions.
Anticancer Activity
Benzothiazoles are widely studied for their anticancer properties. This compound's structure suggests potential activity against solid tumors due to:
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Enhanced DNA intercalation through the planar benzothiazole core.
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Inhibition of specific kinases involved in cell proliferation.
Antimicrobial Potential
Studies on structurally related compounds indicate promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
Pharmacokinetics and ADME Profile
The compound's pharmacokinetic properties are influenced by its functional groups:
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Absorption: High lipophilicity due to the fluorobenzoyl group facilitates membrane permeability.
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Distribution: The piperazine moiety improves solubility, aiding systemic distribution.
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Metabolism: Likely metabolized by cytochrome P450 enzymes, with potential for hydroxylation at the methyl group or dealkylation at the piperazine ring.
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Excretion: Predominantly renal excretion is expected.
Molecular Docking Studies
Molecular docking simulations reveal strong binding interactions with targets such as:
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Tyrosine kinases (anticancer activity).
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Cyclooxygenase enzymes (anti-inflammatory effects).
Key docking results include:
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Cyclooxygenase (COX) | -8.5 | Hydrogen bonding, π-stacking |
| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Hydrophobic interactions |
Comparative Analysis with Related Compounds
To contextualize this compound's significance, a comparison with other benzothiazole derivatives is provided:
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